molecular formula C12H15ClN2O4 B4701815 4-chloro-N-(3-ethoxypropyl)-2-nitrobenzamide

4-chloro-N-(3-ethoxypropyl)-2-nitrobenzamide

Cat. No. B4701815
M. Wt: 286.71 g/mol
InChI Key: XDCDDBSQOYJTPQ-UHFFFAOYSA-N
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Description

4-chloro-N-(3-ethoxypropyl)-2-nitrobenzamide, also known as CENB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CENB is a white to yellow crystalline powder that is soluble in organic solvents such as methanol, ethanol, and acetone. Its chemical formula is C13H16ClN2O4, and its molecular weight is 302.73 g/mol.

Mechanism of Action

The exact mechanism of action of 4-chloro-N-(3-ethoxypropyl)-2-nitrobenzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body, which are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
4-chloro-N-(3-ethoxypropyl)-2-nitrobenzamide has been shown to have various biochemical and physiological effects on the body. It has been found to reduce inflammation and oxidative stress, which are major contributors to the development of various diseases. 4-chloro-N-(3-ethoxypropyl)-2-nitrobenzamide has also been shown to inhibit the growth and proliferation of cancer cells, thereby preventing the spread of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-chloro-N-(3-ethoxypropyl)-2-nitrobenzamide in lab experiments is its high purity and stability. 4-chloro-N-(3-ethoxypropyl)-2-nitrobenzamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 4-chloro-N-(3-ethoxypropyl)-2-nitrobenzamide in lab experiments is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research on 4-chloro-N-(3-ethoxypropyl)-2-nitrobenzamide. One possible direction is to investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease. Another direction is to study its anti-microbial properties and develop new antibiotics based on its chemical structure. Additionally, further research can be conducted to understand the exact mechanism of action of 4-chloro-N-(3-ethoxypropyl)-2-nitrobenzamide and its potential applications in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, 4-chloro-N-(3-ethoxypropyl)-2-nitrobenzamide is a chemical compound that has shown great potential for various scientific research applications. Its anti-inflammatory, anti-tumor, and anti-microbial properties make it a promising therapeutic agent for the treatment of various diseases. Although further research is needed to fully understand its mechanism of action and potential applications, 4-chloro-N-(3-ethoxypropyl)-2-nitrobenzamide is a valuable tool for the scientific community.

Scientific Research Applications

4-chloro-N-(3-ethoxypropyl)-2-nitrobenzamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. 4-chloro-N-(3-ethoxypropyl)-2-nitrobenzamide has also been shown to have potential as a therapeutic agent for the treatment of various diseases such as cancer, arthritis, and Alzheimer's disease.

properties

IUPAC Name

4-chloro-N-(3-ethoxypropyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O4/c1-2-19-7-3-6-14-12(16)10-5-4-9(13)8-11(10)15(17)18/h4-5,8H,2-3,6-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCDDBSQOYJTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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